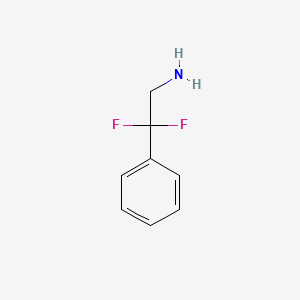

2,2-Difluoro-2-phenylethanamine

Description

Direct Synthesis of 2,2-Difluoro-2-phenylethanamine

The direct synthesis of this compound often involves the transformation of a precursor molecule that already contains the difluorophenethyl framework.

A common strategy for the synthesis of this compound is the reduction of 2,2-difluoro-2-phenylacetamide. This method is advantageous as the amide precursor can be synthesized through various routes. The reduction of the amide to the corresponding amine can be achieved using reducing agents such as diborane (B8814927) in tetrahydrofuran (B95107) (THF) or a combination of sodium borohydride (B1222165) and boron trifluoride etherate. google.com For instance, the use of a diborane solution in THF has been reported to yield this compound hydrochloride from 2,2-difluoro-2-phenylacetamide. google.com Another approach involves the use of ammonia (B1221849) borane (B79455) (NH3·BH3) for the reductive transformation. acs.orgacs.org

General Approaches for the Synthesis of 2,2-Difluoro-2-arylethylamines

More general synthetic strategies have been developed to access a broader range of 2,2-difluoro-2-arylethylamines, allowing for variation in the aromatic substituent.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. libretexts.orgyoutube.com In the context of synthesizing 2,2-difluoro-2-arylethylamines, this reaction can be employed to couple an aryl boronic acid with a suitable fluorinated building block. nii.ac.jp A reported methodology involves the Suzuki-Miyaura cross-coupling of 4-(bromodifluoroacetyl)morpholine with various aryl boronic acids. nii.ac.jp This initial coupling reaction produces intermediate 2,2-difluoro-2-arylacetamides, which are then subsequently converted to the desired 2,2-difluoro-2-arylethylamines. nii.ac.jp This approach allows for the synthesis of a series of these compounds, which are considered fluorinated analogs of biologically active molecules like octopamine (B1677172) and noradrenaline. nii.ac.jp

A key step in several synthetic routes is the conversion of a difluoroacetyl group into an amine. Following the formation of 2,2-difluoro-2-arylacetamides via methods like the Suzuki-Miyaura coupling, the amide functionality needs to be transformed into an amine. nii.ac.jp This transformation is a crucial final step to yield the target 2,2-difluoro-2-arylethylamines. nii.ac.jp

Asymmetric Synthetic Routes to Chiral Fluorinated Phenylethylamines

The synthesis of specific enantiomers of fluorinated phenylethylamines is of great interest due to the stereospecific nature of many biological interactions. Asymmetric synthesis aims to produce these chiral molecules with high enantiomeric purity.

Various catalytic methods are employed to achieve enantioselectivity in the synthesis of chiral fluorinated phenylethylamines. mdpi.com

Organocatalysis: This approach utilizes small organic molecules as catalysts. For example, chiral Brønsted acids have been used for the asymmetric protonation of catalytically generated aryl chloroenamines to produce asymmetric arylethylamines with high yields and enantiomeric excess. mdpi.com

Organophotocatalysis: This method combines organocatalysis with photoredox catalysis to enable novel asymmetric transformations.

Enzymatic Catalysis: Enzymes offer a highly selective environment for chemical reactions. the-innovation.org Engineered flavin-dependent "ene"-reductases (EREDs), in cooperation with an exogenous photocatalyst, have been used for the enantioselective fluoroalkylation/cyclization cascade to produce a variety of fluorinated cyclic ketones with high yield and enantioselectivity. nih.gov This highlights the potential of enzymes for the asymmetric synthesis of complex fluorinated compounds. nih.govnih.gov Furthermore, the ring-opening of chiral aziridines with triethylamine (B128534) trihydrofluoride (Et3N·3HF) provides a pathway to fluoroamines. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUZAXBAUSXGAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505171 | |

| Record name | 2,2-Difluoro-2-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55601-21-3 | |

| Record name | β,β-Difluorobenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55601-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-2-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoro-2-phenylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Difluoro 2 Phenylethanamine and Analogous Structures

Asymmetric Synthetic Routes to Chiral Fluorinated Phenylethylamines

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry in the synthesis of complex molecules. In the context of producing enantiopure compounds, chiral auxiliaries derived from readily available chiral molecules are often employed. For instance, (S)-(-)-phenylethylamine is a common precursor for the development of new chiral auxiliaries. researchgate.net One such application involves the asymmetric synthesis of (R)-2-propyloctanoic acid, a compound that has been investigated as a potential therapeutic agent. researchgate.net This synthesis was successfully scaled up using Oppolzer's camphorsultam as a chiral auxiliary. researchgate.net A key innovation in this process was the development of a new method for removing the chiral auxiliary using a combination of tetrabutylammonium (B224687) hydroxide (B78521) and hydrogen peroxide, which afforded the final product in high yield and high optical purity. researchgate.net

Another prominent chiral auxiliary is pseudoephedrine, which is inexpensive and available as both enantiomers. N-acylation of pseudoephedrine provides tertiary amides whose enolates, in the presence of lithium chloride, undergo highly diastereoselective alkylations with various alkyl halides. researchgate.net The resulting α-substituted products can then be converted into highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. researchgate.net

Enzymatic Resolution of Racemic Fluorinated Phenylethylamine Derivatives

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical resolution methods for obtaining enantiomerically pure amines. This method has been successfully applied to phenylethylamines that are structurally related to amphetamine. csic.esrsc.org

The kinetic resolution of racemic amines can be efficiently achieved using lipases, such as Candida antarctica lipase (B570770) B (CAL-B), with an appropriate acyl donor. csic.esnih.gov For example, the resolution of racemic 1-phenylethylamine (B125046) (α-PEA) has been accomplished using ethyl methoxyacetate (B1198184) as the acyl donor, yielding both enantiomers in good yields and with excellent enantiomeric purity. rsc.org In a specific instance, the enzymatic resolution of amine 4g was optimized by considering factors like the enzyme-to-substrate ratio, temperature, and solvent. The highest enantiomeric excess (ee) for the (R)-amide (99%) and the corresponding (R)-amine (93%) was achieved using a particular set of conditions. csic.es

A chemo-enzymatic method has also been developed for the synthesis of optically active ring-substituted 1-phenylethylamines. nih.gov For the production of (S)-1-(4-chlorophenyl)ethylamine, a key intermediate for a herbicide, resolution catalyzed by immobilized lipase (Novozym 435) was the chosen method. nih.gov

The table below summarizes the results of the enzymatic resolution of various phenylethylamine derivatives.

| Entry | Amine | Isolated Yield (%) |

| 1 | 4a | 75 |

| 2 | 4b | 82 |

| 3 | 4c | 65 |

| 4 | 4d | 71 |

| 5 | 4e | 60 |

| 6 | 4f | 78 |

| 7 | 4g | 72 |

| 8 | 4h | 70 |

| Data derived from a study on the synthesis of phenylethylamines for subsequent enzymatic resolution. csic.es |

Asymmetric Phase-Transfer Alkylation Approaches

Asymmetric phase-transfer catalysis (PTC) is a valuable method for the enantioselective synthesis of α-amino acids and their derivatives. This technique typically involves the alkylation of a Schiff base substrate derived from a glycine (B1666218) ester in the presence of a chiral phase-transfer catalyst.

While direct examples for 2,2-difluoro-2-phenylethanamine are not detailed in the provided search results, the principles of PTC alkylation are well-established for related structures. For instance, the alkylation of cyclic β-oxophosphonates has been studied using the ion pair extractive-phase transfer catalysis method with 2-(diethoxyphosphinyl)cyclohexanone as a model compound. thieme-connect.de This study revealed that cyclic β-oxophosphonates exhibited ambident character under phase-transfer conditions when dichloromethane (B109758) was the solvent, with carbon alkylation being most effective with activated and sterically less demanding alkyl halides. thieme-connect.de This highlights the nuanced reactivity that must be controlled in PTC systems.

Incorporation of Difluoromethylene Units into Amine Scaffolds

The difluoromethylene group is a key structural motif in many modern pharmaceuticals. Its incorporation into amine-containing molecules can significantly modulate their biological properties.

Utilizing Difluorocarbene Precursors in Cycloaddition Reactions

Difluorocarbene is a versatile and powerful reagent for introducing the difluoromethylene unit. acs.orgresearchgate.net It can be generated from various precursors, such as trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). researchgate.net One of its key applications is in [2+1] cycloaddition reactions with alkenes and alkynes. acs.org

A notable strategy involves the [4+1] cycloaddition of difluorocarbene with N-(thioacyl)amidines and N-acylamidines to synthesize 5,5-difluorothiazolines and 5,5-difluorooxazolines, respectively. nii.ac.jp In this reaction, the sulfur or oxygen atom of the (thio)acyl group attacks the difluorocarbene to form a zwitterionic intermediate, which then undergoes an intramolecular nucleophilic addition. researchgate.net For example, benzthioamide-derived 1a reacts with in situ-generated difluorocarbene to produce the corresponding 5,5-difluorothiazoline in high yield. nii.ac.jp

The following table presents the yields for the synthesis of various 5,5-difluorothiazolines.

| Entry | Starting Material | Product | Yield (%) |

| 1 | 1a | 3a | 90 |

| 2 | 1b | 3b | 87 |

| 3 | 1c | 3c | 75 |

| 4 | 1d | 3d | 72 (82) |

| 5 | 1e | 3e | 96 |

| 6 | 1f | 3f | 86 |

| 7 | 1g | 3g | 86 |

| 8 | 2a | 4a | (63) |

| Data from a study on the synthesis of 5,5-difluorothiazolines. nii.ac.jp |

Difluorocarbene can also react with various amines under mild conditions. nih.gov For instance, secondary amines are converted to thiocarbamoyl fluorides, primary amines to isothiocyanates, and o-phenylenediamines to difluoromethylthiolated heterocycles. nih.gov Furthermore, difluorocarbene can induce acs.orgresearchgate.net- and researchgate.netnii.ac.jp-Stevens rearrangements of tertiary amines, providing a pathway for the functionalization of complex amine scaffolds. nih.gov

Stereoselective Difluorination of Unsaturated Amide Substrates

The stereoselective introduction of fluorine atoms into unsaturated amide substrates is a critical challenge in organofluorine chemistry. Recent advances have focused on developing catalytic methods to achieve this transformation with high levels of control.

One approach involves the rhodium-catalyzed C(sp²)-H difluoroallylation of α,β-unsaturated amides with 3-bromo-3,3-difluoropropene. rsc.org This method is notable for its use of ethanol (B145695) as a green solvent, good functional group tolerance, and applicability to scale-up synthesis with low catalyst loading. rsc.org

Another strategy focuses on the synthesis of β-fluoro-α,β-unsaturated amides from the fragmentation of morpholine (B109124) 3,3,3-trifluoropropanamide (B1288742) using Grignard reagents. nih.gov This one-pot transformation provides good yields and high stereocontrol for the (E)-fluoroalkene. The reaction is believed to proceed through a β,β-difluoroacrylamide intermediate. nih.gov

Enzymatic methods are also emerging for the synthesis of fluorinated amides. A photoenzymatic approach has been developed for the enantioselective synthesis of fluorinated amides with a remote stereocenter. nih.gov In this system, a fluorinated reagent undergoes coupling with alkenes in a chiral enzymatic environment under blue light irradiation, leading to fluorinated amide products with significant distal chirality. nih.gov

Polyfluorinated Ethanes as Versatile C2-Building Blocks

Polyfluorinated ethanes are valuable and versatile building blocks for the synthesis of more complex fluorinated molecules. nih.gov Their utility stems from the ability to selectively functionalize different positions on the ethane (B1197151) backbone, allowing for the construction of a wide range of organofluorine compounds.

Chemical Reactivity and Transformation Pathways of 2,2 Difluoro 2 Phenylethanamine

Reactivity of the Primary Amine Moiety

The primary amine group in 2,2-Difluoro-2-phenylethanamine is a key center of reactivity, participating in a variety of chemical transformations typical of primary amines.

Nucleophilic Substitution Reactions

As a primary amine, the nitrogen atom of this compound possesses a lone pair of electrons, rendering it nucleophilic. It can react with electrophilic species such as halogenoalkanes and acyl chlorides. For instance, in reactions with halogenoalkanes like bromoethane, a series of nucleophilic substitution reactions are expected to occur, leading to the sequential formation of secondary and tertiary amines, and ultimately a quaternary ammonium (B1175870) salt. chemguide.co.uk Similarly, its reaction with acyl chlorides, such as ethanoyl chloride, would likely proceed vigorously to form an N-substituted amide, in this case, N-(2,2-difluoro-2-phenylethyl)ethanamide. chemguide.co.uk

Salt Formation and Subsequent Reactivity

The basic nature of the primary amine allows it to react with acids to form stable salts. scirp.orglibretexts.org With strong acids like hydrochloric acid, this compound readily forms the corresponding ammonium salt, 2,2-difluoro-2-phenylethan-1-aminium chloride. libretexts.orgsigmaaldrich.com This salt formation significantly increases its water solubility compared to the free amine. libretexts.org The reaction is reversible; the addition of a stronger base, such as sodium hydroxide (B78521), will deprotonate the ammonium ion, regenerating the parent amine. libretexts.org The basicity of this compound is expected to be weaker than that of simple aliphatic amines but comparable to or slightly weaker than phenylamine (aniline), due to the electron-withdrawing nature of the phenyl and difluoromethyl groups. chemguide.co.uklibretexts.org

The formation of salts with various acids is a common strategy in crystal engineering to modify the physicochemical properties of amine-containing compounds. scirp.org For example, phenylethylamine readily forms crystalline salts with carboxylic acids, a principle that can be extended to its difluorinated analogue. scirp.org

| Reactant | Product | Reaction Type |

| Hydrochloric Acid | 2,2-difluoro-2-phenylethan-1-aminium chloride | Acid-Base/Salt Formation |

| Carboxylic Acids | Carboxylate salts | Acid-Base/Salt Formation |

Chemoselective Amine Transformations

Achieving selective transformations on one functional group in a polyfunctional molecule is a cornerstone of modern organic synthesis. For a molecule like this compound, chemoselective reactions of the amine group are crucial. One common strategy to control the reactivity of the amine is through acylation, for instance, by reacting it with an acyl chloride. chemguide.co.uk The resulting amide is significantly less nucleophilic and basic than the original amine, which allows for subsequent reactions to be performed on other parts of the molecule without interference from the nitrogen. chemguide.co.uk This "protection" of the amine group can be reversed later by hydrolysis to restore the primary amine.

Another approach to achieve selectivity involves the controlled diazotization of the primary amine, which can be challenging for aliphatic amines but offers a pathway to a variety of functional groups. nih.gov

Diazotization and Controlled Functionalization

The reaction of primary amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, is known as diazotization. byjus.comorganic-chemistry.org While this reaction is a cornerstone for transforming aromatic primary amines into versatile diazonium salts, the diazotization of primary aliphatic amines is more complex. nih.govorganic-chemistry.org The resulting aliphatic diazonium ions are highly unstable and readily lose molecular nitrogen (N₂) to form carbocations. nih.govorganic-chemistry.org

In the case of this compound, diazotization would lead to the formation of the unstable 2,2-difluoro-2-phenylethyldiazonium ion. This intermediate would be expected to rapidly decompose, yielding a carbocation that could then undergo substitution, elimination, or rearrangement reactions, often leading to a mixture of products. organic-chemistry.org However, recent advances have shown that by carefully choosing reaction conditions, such as using specific solvents like hexafluoroisopropanol (HFIP), the selectivity of aliphatic amine diazotization can be enhanced, potentially allowing for controlled functionalization. nih.gov

Influence of the Geminal Difluoromethylene Group on Reactivity

The CF₂ group at the benzylic position exerts a profound electronic influence on the molecule's reactivity. The high electronegativity of fluorine atoms makes the CF₂ group strongly electron-withdrawing through an inductive effect (-I effect). researchgate.net This effect decreases the basicity of the primary amine compared to its non-fluorinated counterpart, phenethylamine. acs.org

| Electronic Effect | Consequence on Reactivity |

| Strong Inductive Effect (-I) | Decreased basicity of the amine; Deactivation of the phenyl ring |

| Hyperconjugative Stabilization | Stabilization of adjacent carbocations |

Derivatization for the Construction of Complex Molecular Architectures

This compound serves as a valuable building block for synthesizing more complex, fluorinated molecules, which are of significant interest in medicinal chemistry and materials science. enamine.net The primary amine can be readily derivatized to install a variety of functional groups.

For example, the amine can be converted into an amide or sulfonamide, which can then undergo further transformations. The phenyl ring can be functionalized through electrophilic aromatic substitution, although the deactivating nature of the side chain must be considered.

The principles of its reactivity can be seen in the synthesis of related fluorinated structures. For instance, fluorinated phenylalanine derivatives are synthesized through multi-step sequences that often involve the transformation of amine and carboxylic acid functionalities on a core scaffold. nih.gov Similarly, the synthesis of complex structures like 2-phenylchromones involves the strategic coupling of substituted phenyl building blocks. nih.gov The unique electronic properties imparted by the gem-difluoro group make this compound a precursor for novel bioactive compounds where the CF₂ moiety can act as a bioisostere for other chemical groups, potentially improving metabolic stability and binding affinity. enamine.netnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2,2-Difluoro-2-phenylethanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the atomic connectivity and environment.

Proton (¹H) NMR

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, methylene (B1212753) (CH₂), and amine (NH₂) protons.

Aromatic Protons (C₆H₅): The five protons on the phenyl ring will typically appear as a complex multiplet in the aromatic region, approximately between δ 7.2 and 7.5 ppm. Their exact shifts are influenced by the electron-withdrawing nature of the adjacent difluoromethyl group.

Methylene Protons (CH₂): The two protons of the methylene group adjacent to both the nitrogen atom and the difluorinated carbon are chemically equivalent. Their signal is anticipated to be a triplet due to coupling with the two neighboring fluorine atoms (a ²J-coupling). This signal would likely appear in the δ 3.0-4.0 ppm range.

Amine Protons (NH₂): The two protons of the primary amine group typically produce a broad singlet. This signal is often exchangeable with deuterium (B1214612) oxide (D₂O) and its chemical shift is dependent on factors like solvent and concentration. msu.edu

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C₆H ₅ | 7.2 - 7.5 | Multiplet (m) | - |

| CH ₂ | 3.0 - 4.0 | Triplet (t) | ²JHF ≈ 12-15 Hz |

| NH ₂ | Variable | Broad Singlet (br s) | - |

Carbon-13 (¹³C) NMR

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of fluorine, carbon-fluorine coupling is a key feature.

Aromatic Carbons (C₆H₅): The phenyl group will show four distinct signals: one for the ipso-carbon (attached to the CF₂ group), one for the para-carbon, and two for the ortho- and meta-carbons. These signals will appear in the typical aromatic region (δ 120-140 ppm). The ipso-carbon and other nearby carbons will exhibit coupling to the fluorine atoms.

Difluorinated Carbon (CF₂): The carbon atom bonded to the two fluorine atoms is significantly deshielded and will appear as a triplet due to the strong one-bond carbon-fluorine coupling (¹JCF). rsc.org Its chemical shift is expected to be in the range of δ 115-125 ppm.

Methylene Carbon (CH₂): The methylene carbon attached to the amine group will also show coupling to the two fluorine atoms (a two-bond coupling, ²JCF), likely appearing as a triplet around δ 45-55 ppm.

| Carbon Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C F₂ | 115 - 125 | Triplet (t) | ¹JCF ≈ 240-250 Hz |

| ipso-C | 135 - 140 | Triplet (t) | ²JCF ≈ 20-30 Hz |

| ortho, meta, para-C | 125 - 130 | Multiplets | JCF varies |

| C H₂ | 45 - 55 | Triplet (t) | ²JCF ≈ 20-25 Hz |

Fluorine-19 (¹⁹F) NMR for Fluorine-Containing Compounds

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms in a molecule. huji.ac.il For this compound, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected.

This signal will be split by the two adjacent protons of the methylene group, resulting in a triplet. The chemical shift for a benzylic CF₂ group typically falls in the range of δ -90 to -110 ppm relative to a CFCl₃ standard. colorado.eduucsb.edu In some cases, diastereotopicity can lead to two distinct signals for the fluorine atoms if a chiral center is present. semanticscholar.org

| Fluorine Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CF ₂ | -90 to -110 | Triplet (t) | ²JHF ≈ 12-15 Hz |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular formula of this compound is C₈H₉F₂N, corresponding to a monoisotopic mass of approximately 157.07 g/mol . cymitquimica.com

In high-resolution mass spectrometry (HRMS), the precise mass can be measured, confirming the elemental formula. nih.gov The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 157. Key fragmentation pathways would likely include:

Benzylic cleavage: Loss of the CH₂NH₂ radical to form the stable [C₆H₅CF₂]⁺ cation.

Alpha-cleavage: Loss of a C₆H₅CF₂ radical to form the [CH₂NH₂]⁺ iminium ion.

Loss of HF: A common fragmentation pathway for fluorinated compounds.

| Ion | Formula | m/z (Nominal) | Fragmentation Pathway |

| Molecular Ion [M]⁺ | [C₈H₉F₂N]⁺ | 157 | - |

| [M - CH₂NH₂]⁺ | [C₇H₅F₂]⁺ | 127 | Benzylic Cleavage |

| [M - C₇H₅F₂]⁺ | [CH₄N]⁺ | 30 | Alpha-Cleavage |

| [M - HF]⁺ | [C₈H₈FN]⁺ | 137 | Loss of Hydrogen Fluoride |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light. youtube.com The IR spectrum of this compound would display characteristic bands for its amine, aromatic, and carbon-fluorine bonds.

N-H Stretching: The primary amine will show two medium-intensity bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-F Stretching: The most characteristic signals for this compound are the very strong and intense absorption bands corresponding to the C-F bond stretches, which are expected in the 1000-1200 cm⁻¹ region.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1000 - 1200 | Very Strong |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's purity and identity. youtube.com For this compound (C₈H₉F₂N), the theoretical composition is calculated based on atomic masses.

| Element | Symbol | Atomic Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 61.14% |

| Hydrogen | H | 1.008 | 5.77% |

| Fluorine | F | 18.998 | 24.18% |

| Nitrogen | N | 14.007 | 8.91% |

X-ray Powder Diffraction (XRPD) and Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

The comprehensive characterization of the solid-state structure of a chemical compound is fundamental to understanding its physicochemical properties. For this compound and its salts, such as this compound hydrochloride, X-ray diffraction techniques are the most powerful tools for elucidating three-dimensional atomic arrangements, identifying crystalline phases, and assessing sample purity. intertek.comiastate.edu These methods are broadly categorized into X-ray Powder Diffraction (XRPD) and Single-Crystal X-ray Diffraction (SCXRD). While detailed crystallographic studies specifically for this compound were not found in a comprehensive search of public databases, this section outlines the principles of these techniques and the types of data they would yield.

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a rapid, non-destructive analytical technique used primarily for the identification of crystalline phases. carleton.edu The method involves irradiating a finely ground, powdered sample with a monochromatic X-ray beam. walshmedicalmedia.com In a powder, the crystallites are randomly oriented, so for any given set of crystal lattice planes, there will be a certain number of crystallites in the correct orientation to satisfy Bragg's Law (nλ = 2d sinθ). carleton.edu This law relates the wavelength of the X-rays (λ) to the distance between the atomic planes (d-spacing) and the angle of diffraction (θ). fiveable.me

The instrument records the intensity of the diffracted X-rays as a function of the detector angle, 2θ. The resulting plot, known as a diffractogram, serves as a unique "fingerprint" for a specific crystalline solid. vscht.cz In the pharmaceutical industry, XRPD is indispensable for:

Phase Identification: Comparing the experimental diffractogram of a sample to reference patterns in databases to confirm its identity. vscht.cz

Polymorph Screening: Identifying different crystalline forms (polymorphs) of the same compound, which can have different physical properties. americanpharmaceuticalreview.comresearchgate.net

Crystallinity Assessment: Quantifying the amount of crystalline material versus amorphous content in a sample. vscht.czmalvernpanalytical.com

Purity Analysis: Detecting small quantities of crystalline impurities. vscht.cz

For this compound, an XRPD analysis would be the first step in confirming the crystalline nature of a synthesized batch and ensuring it consists of a single phase. Although specific data is not publicly available, the table below illustrates how XRPD data is typically presented, showing the diffraction angles (2θ) and corresponding d-spacings for a crystalline organic compound.

Illustrative Example: XRPD Data Presentation This table shows representative data for a crystalline compound and does not represent this compound.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.16 | 10.82 | 100 |

| 16.34 | 5.42 | 45 |

| 24.58 | 3.62 | 80 |

| 26.60 | 3.35 | 65 |

| 33.05 | 2.71 | 30 |

Single Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is considered the definitive method for determining the precise three-dimensional structure of a molecule. northwestern.edu The technique provides detailed information about the internal lattice of a crystalline substance, including the exact positions of atoms, the bond lengths between them, and the angles of those bonds. carleton.edu

The experiment requires a high-quality single crystal (typically <1 mm in size) that is free of significant imperfections. patnawomenscollege.in This crystal is mounted on a goniometer and rotated in an intense X-ray beam. A detector records the positions and intensities of the thousands of diffracted X-ray spots produced. patnawomenscollege.inyoutube.com Mathematical analysis of this diffraction pattern allows for the calculation of an electron density map of the crystal's repeating unit (the unit cell), into which a model of the molecule is fitted. fzu.cz

The key data obtained from a successful SCXRD analysis includes:

Unit Cell Parameters: The dimensions (lengths a, b, c) and angles (α, β, γ) of the unit cell that defines the crystal lattice. carleton.edu

Space Group: The description of the symmetry elements (e.g., rotation axes, mirror planes) within the crystal. fiveable.me

Atomic Coordinates: The precise x, y, z position of every atom in the molecule within the unit cell.

Molecular Geometry: Definitive bond lengths, bond angles, and torsion angles. northwestern.edu

Intermolecular Interactions: Information on how molecules pack together in the solid state, including details on hydrogen bonding. northwestern.edu

A full crystal structure determination of this compound or its hydrochloride salt would provide unambiguous proof of its chemical structure and conformation in the solid state. This information is often deposited in crystallographic databases like the Cambridge Structural Database (CSD) for public access. wikipedia.orgnih.gov While no such entry was found for the title compound, the following tables provide an illustrative example of the crystallographic data that would be obtained from such an analysis.

Illustrative Example: Crystal Data and Structure Refinement This table shows representative data for a crystalline compound and does not represent this compound.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.6377(2) |

| b (Å) | 11.4348(2) |

| c (Å) | 31.3543(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3811.9(1) |

| Z (Molecules per unit cell) | 8 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Final R indices [I>2σ(I)] | R1 = 0.0377, wR2 = 0.0954 |

| Goodness-of-fit on F² | 1.023 |

Illustrative Example: Selected Bond Lengths This table shows representative data for a crystalline compound and does not represent this compound.

| Atom 1 | Atom 2 | Length (Å) |

| C1 | C2 | 1.391(3) |

| C7 | N1 | 1.475(2) |

| C8 | F1 | 1.362(2) |

| C8 | F2 | 1.365(2) |

Theoretical and Computational Investigations of 2,2 Difluoro 2 Phenylethanamine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of electrons.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

The analysis of the electronic structure provides information on how electrons are distributed within the molecule. The presence of two highly electronegative fluorine atoms significantly alters the electronic properties. DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule. In 2,2-Difluoro-2-phenylethanamine, the area around the fluorine atoms is expected to be highly electron-rich (negative potential), while the amine group and the phenyl ring's hydrogen atoms will be electron-poor (positive potential). These electronic features are critical in determining how the molecule interacts with its environment and potential biological targets. dntb.gov.ua

Table 1: Calculated Geometric Parameters for this compound using DFT This table presents hypothetical data for illustrative purposes, as specific experimental values for this exact molecule are not readily available in the provided search results.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G) |

|---|---|---|

| Bond Lengths (Å) | C-F | 1.35 |

| C-C (ethyl) | 1.54 | |

| C-N | 1.47 | |

| C-C (phenyl-ethyl) | 1.52 | |

| **Bond Angles (°) ** | F-C-F | 108.5 |

| F-C-C (ethyl) | 110.0 | |

| C-C-N | 111.5 |

Conformational Analysis and Energy Barrier Calculations

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around its single bonds. libretexts.org For this compound, the key rotation is around the C-C bond connecting the difluorinated carbon and the amine-bearing carbon.

The presence of the two fluorine atoms introduces specific stereoelectronic effects. A phenomenon known as the "gauche effect" may be observed, where a conformation with the amine group gauche (at a 60° dihedral angle) to the fluorine atoms is unexpectedly stable. nih.gov This is often attributed to a combination of electrostatic attraction between the positively charged nitrogen (in its protonated form) and the electronegative fluorine atoms, as well as hyperconjugative interactions. nih.gov

Computational methods can calculate the energy of the molecule as the dihedral angle is systematically changed, generating a rotational energy profile. This profile reveals the energy barriers between different stable conformations (conformers). The height of these barriers determines how easily the molecule can switch between different shapes at a given temperature. libretexts.org For instance, the energy barrier to rotation in propane (B168953) is about 14 kJ/mol. maricopa.edu The interactions in this compound, influenced by steric strain and electronic effects from the fluorine atoms, will dictate its unique conformational landscape. maricopa.eduindiana.edu

Table 2: Relative Energies of Key Conformations of this compound This table presents hypothetical data for illustrative purposes.

| Conformation | Dihedral Angle (F-C-C-N) | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| Anti | 180° | 0.9 | Steric repulsion between bulky groups. maricopa.edu |

| Gauche | 60° | 0.0 | Potentially stabilized by the gauche effect. nih.gov |

| Eclipsed | 0° | 4.5 | High energy due to torsional and steric strain. maricopa.edu |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) might bind to a large biological molecule, such as a protein (target). nih.gov

Prediction of Binding Sites and Ligand-Target Interactions

Molecular docking simulations place the 3D structure of this compound into the binding site of a target protein to predict its preferred binding orientation and affinity. researchgate.net The process involves scoring functions that estimate the strength of the interaction, with lower binding energy scores typically indicating a more favorable interaction. tubitak.gov.tr

For a molecule like this compound, key interactions with a hypothetical receptor could include:

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor.

Ionic Interactions: If the amine group is protonated (positively charged), it can form strong salt bridges with negatively charged amino acid residues like aspartate or glutamate (B1630785) in the binding site.

Aromatic Interactions: The phenyl group can engage in interactions with aromatic residues of the protein.

Fluorine-Specific Interactions: The electron-rich fluorine atoms can participate in favorable electrostatic interactions or weak hydrogen bonds with suitable donor groups in the protein. nih.gov

These predictive models help identify the crucial amino acid residues involved in the binding, guiding the design of analogues with improved affinity. nih.gov

Elucidation of Intermolecular Forces (e.g., π-stacking interactions)

The binding of a ligand to its target is governed by a variety of intermolecular forces. jocpr.com For this compound, these include:

Van der Waals Forces: These are fundamental interactions arising from temporary fluctuations in electron density. libretexts.org They include London dispersion forces, which are significant for the nonpolar phenyl ring. okstate.edu

Dipole-Dipole Interactions: The polar C-F bonds create a local dipole moment, which can interact with other polar groups in the binding site. libretexts.org

Hydrogen Bonds: As mentioned, the amine group is a key participant in hydrogen bonding. jocpr.com

π-Stacking Interactions: The aromatic phenyl ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan. This interaction can be face-to-face or edge-to-face. The fluorine substituents can modulate the electronic nature of the phenyl ring, potentially influencing the strength and geometry of these π-stacking interactions.

Computational analysis allows for the visualization and quantification of these forces, providing a detailed picture of the binding event.

Structure-Activity Relationship (SAR) Derivations through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.gov Computational methods can accelerate this process by building predictive models. nih.govmdpi.com

By creating a virtual library of analogues of this compound with modifications at various positions (e.g., on the phenyl ring or the amine group), researchers can perform large-scale computational screening. For each analogue, properties like binding affinity (from docking), electronic characteristics (from DFT), and conformational preferences can be calculated.

These calculated descriptors are then used to build a Quantitative Structure-Activity Relationship (QSAR) model. A QSAR model is a mathematical equation that relates the structural properties of the molecules to their predicted biological activity. For example, a model might show that increasing the electron-withdrawing character on the phenyl ring leads to a stronger predicted binding affinity. These models help prioritize which new compounds are most promising to synthesize and test experimentally, saving time and resources in the drug discovery process. nih.gov

Emerging Research Avenues and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Difluorinated Amines

The synthesis of fluorinated amines is a critical area of research, driven by the need for more efficient, safer, and environmentally friendly methods. numberanalytics.com Traditional approaches often involve harsh reagents and conditions, prompting the development of innovative strategies.

Recent advancements focus on sustainable practices in organofluorine chemistry, aiming to reduce the use of hazardous materials, lower energy consumption, and minimize waste. numberanalytics.comnumberanalytics.com This includes the development of green fluorinating agents and catalysts that are less toxic and more selective. numberanalytics.com Catalytic methods, in particular, are pivotal in reducing waste and improving reaction yields. numberanalytics.com

One promising approach is the use of deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST). acs.orgacs.org This reagent allows for the synthesis of amides from carboxylic acids and amines under mild, ambient conditions, offering a scalable and workup-free protocol. acs.orgacs.org Such methods are adaptable for a wide range of fluorinated acids and amines. acs.org

The "linchpin" strategy is another innovative technique for synthesizing difluorinated compounds from readily available alkenes. rsc.orgnih.gov This method utilizes a versatile difluoromethylene linchpin, enabling the creation of diverse difluorinated hydrocarbons. rsc.orgnih.gov

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The gem-difluoroalkene moiety, a related structure, is known for its unique reactivity, serving as an electrophilic target for enzyme inhibition. nih.gov The electronic properties of gem-difluoroalkenes, influenced by the two fluorine atoms, allow for a variety of selective functionalization reactions. nih.gov These reactions can proceed with high regioselectivity, making them valuable for creating complex fluorinated molecules. nih.gov

Researchers are exploring new reactivity patterns, such as the hydroarylation of gem-difluoroalkenes under mild conditions using Ni-H intermediate catalysis. researchgate.net This method allows for the efficient synthesis of compounds with ArCF2- structural motifs. researchgate.net Additionally, photocatalytic hydrothiolation of gem-difluoroalkenes provides access to a broad range of α,α-difluoroalkylthioethers. researchgate.net

The transformation of 2,2-difluoro-2,3-dihydrofurans, synthesized from enaminones and difluorocarbene, represents another area of interest. rsc.org These compounds can be converted into valuable α-amino acids and 2-fluorofurans through various chemical manipulations. rsc.org

Advancements in Spectroscopic and Analytical Techniques for Detailed Characterization

The characterization of organofluorine compounds heavily relies on advanced spectroscopic techniques, with 19F Nuclear Magnetic Resonance (NMR) spectroscopy being a cornerstone. numberanalytics.comnumberanalytics.com The unique properties of the 19F nucleus, such as its 100% natural abundance and high sensitivity, make it an excellent probe for molecular structure and environment. biophysics.orgmdpi.com

The large chemical shift dispersion in 19F NMR simplifies spectra interpretation and provides detailed structural information. acs.orgrsc.org Modern NMR spectrometers are well-equipped for fluorine analysis, and ongoing developments in NMR methodology continue to enhance our ability to study these molecules. numberanalytics.comacs.org

Recent advancements include the development of 19F-centered NMR analysis, which uses a set of broadband, phase-sensitive experiments to obtain a wealth of data, including chemical shifts and coupling constants. rsc.org This approach is particularly useful for analyzing complex mixtures without the need for separation. rsc.org Computational modeling, such as Density Functional Theory (DFT), also plays a crucial role in predicting the spectroscopic properties of fluorinated compounds, aiding in their structural elucidation. mdpi.comnumberanalytics.com

Expanded Utilization in Interdisciplinary Research Domains, including Chemical Biology and Materials Science

The unique properties of fluorinated compounds have led to their expanding use in diverse fields beyond traditional chemistry.

Chemical Biology: In chemical biology, the introduction of fluorine atoms can significantly alter the biological activity of molecules. nih.gov Fluorinated compounds are used to enhance the metabolic stability and bioavailability of drugs. nih.gov For instance, the difluoromethyl group can act as a lipophilic bioisostere of alcohols and thiols. nih.gov

Fluorinated molecules also serve as powerful tools for studying biological processes. acs.org 19F NMR can be used for in-cell analysis and as a reporter for studying reaction mechanisms and kinetics. rsc.org Furthermore, fluorinated compounds are being explored for medical imaging applications, such as contrast agents in MRI. numberanalytics.comacs.org

Materials Science: In materials science, the incorporation of fluorine dramatically impacts the properties of materials, leading to enhanced thermal stability, chemical resistance, and unique optical and electrical characteristics. numberanalytics.comnumberanalytics.com Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are well-known for their non-stick properties and high chemical resistance. numberanalytics.comwikipedia.org

Researchers are developing new fluorinated materials with tailored properties for specific applications. numberanalytics.com This includes fluorinated carbon nanotubes and graphene with improved electrical properties for use in electronics and energy storage. numberanalytics.com The ability to modify surface energy through fluorination also leads to the development of hydrophobic and bio-resistant materials. numberanalytics.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.